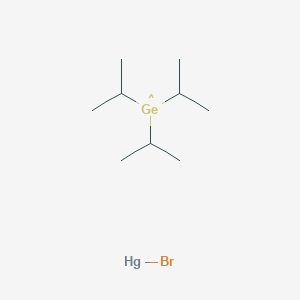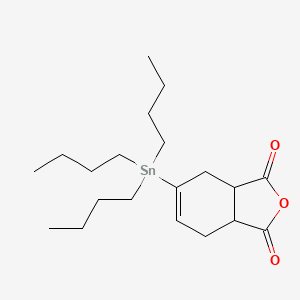![molecular formula C18H14Cl3NO4 B14342482 6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid CAS No. 93943-02-3](/img/structure/B14342482.png)
6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid is a complex organic compound that belongs to the class of chlorinated dibenzofurans. These compounds are known for their environmental persistence and potential toxicity. The structure of this compound includes a dibenzofuran core with three chlorine atoms and an amino group attached to a hexanoic acid chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid typically involves multiple steps, starting with the chlorination of dibenzofuran. The chlorinated dibenzofuran is then subjected to amination reactions to introduce the amino group. Finally, the hexanoic acid chain is attached through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, followed by purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the dibenzofuran core.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of chlorinated dibenzofurans.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Explored for its potential therapeutic applications, although its toxicity limits its use.
Industry: Used in the synthesis of other complex organic compounds and as a reference material in environmental studies.
Wirkmechanismus
The mechanism of action of 6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid involves its interaction with cellular components. The compound can bind to specific receptors or enzymes, disrupting normal cellular functions. The chlorinated dibenzofuran core is known to interfere with the aryl hydrocarbon receptor (AhR) pathway, leading to various toxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polychlorinated dibenzodioxins (PCDDs): Structurally similar but with different chlorine substitution patterns.
Polychlorinated biphenyls (PCBs): Similar in terms of chlorination but with a biphenyl core instead of dibenzofuran.
Polychlorinated dibenzofurans (PCDFs): A broader class that includes various chlorinated dibenzofurans.
Uniqueness
6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid is unique due to its specific substitution pattern and the presence of the hexanoic acid chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
93943-02-3 |
|---|---|
Molekularformel |
C18H14Cl3NO4 |
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
6-oxo-6-[(2,7,8-trichlorodibenzofuran-4-yl)amino]hexanoic acid |
InChI |
InChI=1S/C18H14Cl3NO4/c19-9-5-11-10-7-12(20)13(21)8-15(10)26-18(11)14(6-9)22-16(23)3-1-2-4-17(24)25/h5-8H,1-4H2,(H,22,23)(H,24,25) |
InChI-Schlüssel |
PEIIFXMPPYRQNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C3=CC(=C(C=C3O2)Cl)Cl)NC(=O)CCCCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


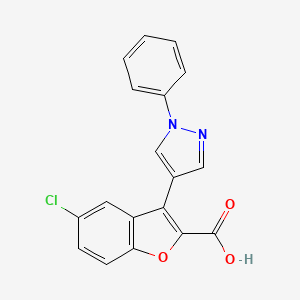
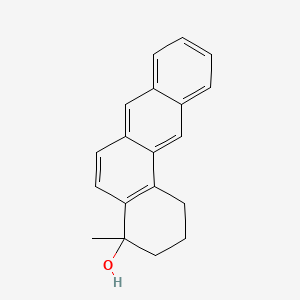
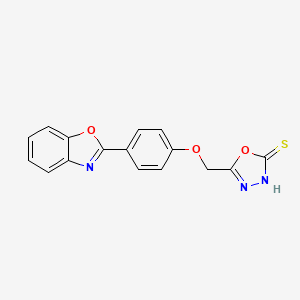

![[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane](/img/structure/B14342422.png)

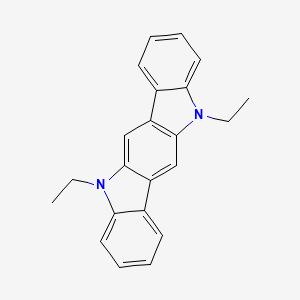
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene](/img/structure/B14342440.png)
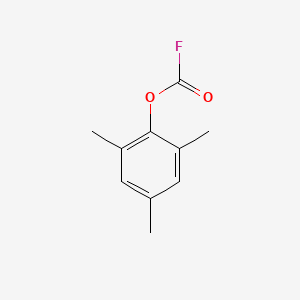
![N-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzamide](/img/structure/B14342448.png)
![4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid](/img/structure/B14342464.png)
